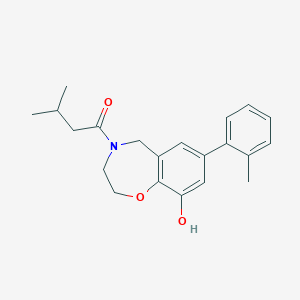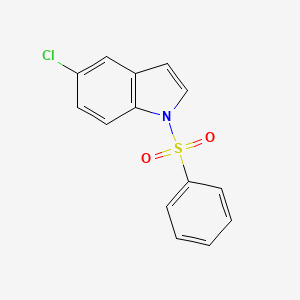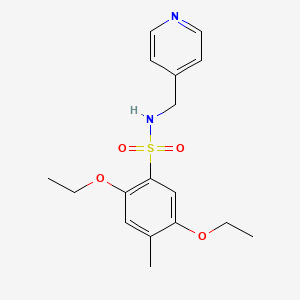![molecular formula C17H14N2O B5269272 3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B5269272.png)
3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a 4-methylphenyl group attached to an ethenyl chain, which is further connected to the quinoxalin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-nitroaniline.
Condensation Reaction: The first step involves the condensation of 4-methylbenzaldehyde with 2-nitroaniline in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Cyclization: The amine undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the quinoxaline ring.
Final Step:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Quinoxaline N-oxides, quinoxaline diones.
Reduction: Quinoxaline amines.
Substitution: Halogenated quinoxalines, alkylated quinoxalines.
Scientific Research Applications
3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to oxidative stress, inflammation, and apoptosis. By modulating these pathways, it can exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the ethenyl and 4-methylphenyl groups.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
3-Phenylquinoxalin-2-one: A derivative with a phenyl group instead of the 4-methylphenyl group.
Uniqueness
3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one is unique due to the presence of the ethenyl chain and the 4-methylphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-6-8-13(9-7-12)10-11-16-17(20)19-15-5-3-2-4-14(15)18-16/h2-11H,1H3,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEJTEUFNZZRKF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(2-furylmethyl)acrylamide](/img/structure/B5269198.png)
![N-[(4-ethoxyphenyl)methyl]-3-fluorobenzamide](/img/structure/B5269203.png)

![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(2-oxopyrrolidin-3-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5269211.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N-(4-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5269218.png)

![2-{4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-2,6-dimethoxyphenoxy}propanoic acid](/img/structure/B5269233.png)
![3-{[4-(4-benzyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]methyl}benzonitrile](/img/structure/B5269239.png)
![(6Z)-2-butyl-5-imino-6-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5269246.png)
![2-(4-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5269252.png)
![2-methyl-8-[2-(1H-tetrazol-5-yl)benzoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5269268.png)
![2-(4,6-Dimethylpyrimidin-2-yl)-1-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]guanidine](/img/structure/B5269276.png)
![1-acetyl-N-[2-(butan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5269290.png)

